1-异丁基-1H-吡唑-3-胺

描述

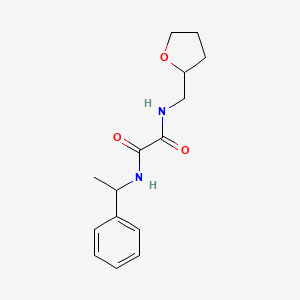

“1-Isobutyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1003012-08-5 . It has a molecular weight of 139.2 and its IUPAC name is 1-isobutyl-1H-pyrazol-3-amine . The compound is in liquid form .

Synthesis Analysis

While specific synthesis methods for “1-Isobutyl-1H-pyrazol-3-amine” were not found, pyrazole-based ligands, which include similar compounds, have been synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .

Molecular Structure Analysis

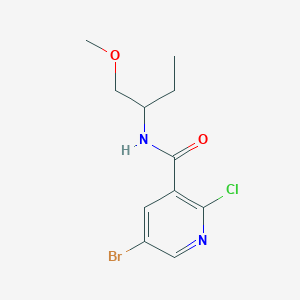

The InChI code for “1-Isobutyl-1H-pyrazol-3-amine” is 1S/C7H13N3/c1-6(2)5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3,(H2,8,9) . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“1-Isobutyl-1H-pyrazol-3-amine” is a liquid . The exact physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

科学研究应用

药物化学

1-异丁基-1H-吡唑-3-胺是一种氨基吡唑类化合物,这类化合物在药物化学领域已被广泛研究 . 氨基吡唑是一种优势框架,能够提供对受体或酶(例如 p38MAPK 和不同的激酶、COX 等)以及对细菌和病毒感染重要的靶点的有用配体 .

抗癌研究

在抗癌研究领域,某些氨基吡唑衍生物显示出前景。 例如,(S)-5-氨基-3-(4-((5-氟-2-甲氧基苯甲酰胺)甲基)苯基)-1-(1,1,1-三氟丙烷-2-基)-1H-吡唑-4-甲酰胺是布鲁顿酪氨酸激酶 (BTK) 的可逆抑制剂,BTK 是一种非受体酪氨酸激酶,是针对 B 细胞驱动恶性肿瘤的主要治疗靶点 .

抗炎研究

氨基吡唑,包括 1-异丁基-1H-吡唑-3-胺,有可能用于开发抗炎药物。 这是因为它们能够与炎症中发挥作用的各种酶和受体相互作用 .

工业和农业应用

吡唑类化合物,包括氨基吡唑,用于各种工业和农业应用。 它们被用于超分子和聚合物化学、食品工业、化妆品着色剂和紫外线稳定剂 .

液晶的开发

某些吡唑具有液晶性质,这意味着它们有可能用于开发用于显示技术的新的材料 .

化学合成

作用机制

Target of Action

1-Isobutyl-1H-pyrazol-3-amine is a pyrazole derivative . Pyrazole derivatives are known to interact with several targets, including estrogen receptors alpha and beta, and alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormonal regulation and alcohol metabolism .

Mode of Action

For instance, they may bind to the active site of an enzyme, inhibiting its function, or they may bind to a receptor, modulating its activity .

Biochemical Pathways

Given its potential targets, it may be involved in pathways related to hormonal regulation and alcohol metabolism . The downstream effects of these interactions could include changes in gene expression, cellular signaling, and metabolic processes .

Pharmacokinetics

The properties of pyrazole derivatives can vary widely depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects .

Result of Action

Based on its potential targets, it may influence a variety of cellular processes, including gene expression, cell signaling, and metabolism . These effects could contribute to its potential pharmacological activities.

Action Environment

The action, efficacy, and stability of 1-Isobutyl-1H-pyrazol-3-amine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues .

实验室实验的优点和局限性

The main advantage of using 1-Isobutyl-1H-pyrazol-3-amine in laboratory experiments is its low toxicity. In addition, it is relatively inexpensive and readily available. However, there are some limitations to using 1-Isobutyl-1H-pyrazol-3-amine in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before it can be used. In addition, its low solubility in organic solvents can make it difficult to use in certain experiments.

未来方向

The potential applications of 1-Isobutyl-1H-pyrazol-3-amine are still being explored. Future research will focus on the mechanisms of action of 1-Isobutyl-1H-pyrazol-3-amine and its ability to modulate inflammation and oxidative stress. In addition, further studies will be conducted to evaluate the potential therapeutic applications of 1-Isobutyl-1H-pyrazol-3-amine in the areas of cancer, inflammation, and neurodegenerative diseases. Other potential future applications of 1-Isobutyl-1H-pyrazol-3-amine include its use as an inhibitor of enzymes involved in metabolic pathways and as an antioxidant.

属性

IUPAC Name |

1-(2-methylpropyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(2)5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCHYUULDNBCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003012-08-5 | |

| Record name | 1-(2-methylpropyl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-(4-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2389281.png)

![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389282.png)

![methyl 2-amino-6-ethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridi ne-4,3'-indoline]-3-carboxylate](/img/structure/B2389285.png)

![Ethyl 4-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2389286.png)

![(S)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2389287.png)

![Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether](/img/structure/B2389290.png)

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2389293.png)

![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2389302.png)

![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide](/img/structure/B2389303.png)